molecular formula C17H15ClN4O B278936 N-(3-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(3-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278936
M. Wt: 326.8 g/mol
InChI Key: MHAUTTIEBGKGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as CMT3, is a synthetic compound that belongs to the class of triazole-based compounds. It has been studied extensively for its potential use in various scientific research applications, including cancer research and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the inhibition of the enzyme SIRT2, which is involved in the regulation of various cellular processes, including cell cycle progression and DNA repair. By inhibiting SIRT2, N-(3-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide disrupts the normal functioning of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to induce cell death in cancer cells by activating various signaling pathways involved in apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its high potency and specificity towards SIRT2. However, one of the limitations of using N-(3-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One area of research is the development of more potent and selective inhibitors of SIRT2, which can be used in the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the potential use of N-(3-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to better understand the mechanism of action of N-(3-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide and its potential side effects.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 3-chloroaniline and 4-methylphenylhydrazine with triethyl orthoformate and acetic anhydride. The resulting product is then treated with acetic acid and triethylamine to obtain N-(3-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in high yield.

Scientific Research Applications

N-(3-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been studied extensively for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(3-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-(3-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4O/c1-12-6-8-14(9-7-12)22-11-19-16(20-22)17(23)21(2)15-5-3-4-13(18)10-15/h3-11H,1-2H3

InChI Key

MHAUTTIEBGKGNS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC(=CC=C3)Cl

Origin of Product

United States

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